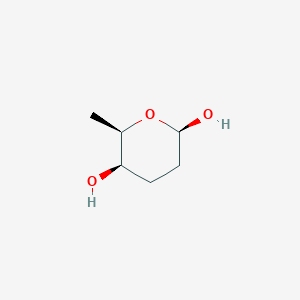
rel-(2R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(2R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,5-diol: is a chemical compound characterized by its tetrahydropyran ring structure with two hydroxyl groups and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(2R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,5-diol typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of dihydropyran derivatives, which undergo cyclization in the presence of acid catalysts to form the tetrahydropyran ring. The stereochemistry is controlled by the choice of starting materials and reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired stereoisomer.
Chemical Reactions Analysis
Types of Reactions: rel-(2R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents like tosyl chloride or thionyl chloride can be used to replace hydroxyl groups with other substituents.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of various substituted tetrahydropyran derivatives.
Scientific Research Applications
rel-(2R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,5-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rel-(2R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,5-diol involves its interaction with specific molecular targets. The hydroxyl groups and the tetrahydropyran ring structure allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
- (2R,5R,6R)-3-Ethynyltricyclo[4.2.0.0~2,5~]octa-3,7-diene
- (1R,2R,5R,6R)-2,6-Bis(benzylamino)-9-selenabicyclo[3.3.1]nonane
Comparison: rel-(2R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,5-diol is unique due to its specific stereochemistry and the presence of two hydroxyl groups and a methyl group on the tetrahydropyran ring. This structural uniqueness allows it to participate in specific chemical reactions and interactions that may not be possible with other similar compounds.
Properties
Molecular Formula |
C6H12O3 |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
(2R,5R,6R)-6-methyloxane-2,5-diol |
InChI |
InChI=1S/C6H12O3/c1-4-5(7)2-3-6(8)9-4/h4-8H,2-3H2,1H3/t4-,5-,6-/m1/s1 |
InChI Key |
ZCYMCBOUZXAAJG-HSUXUTPPSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](CC[C@@H](O1)O)O |
Canonical SMILES |
CC1C(CCC(O1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




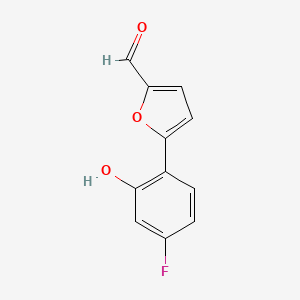
![2-(5-Methylfuran-2-yl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B12842201.png)
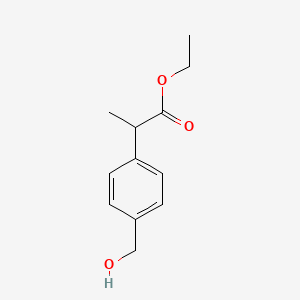
![Sodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(3H-imidazo[2,1-i]purin-3-yl)tetrahydrofuran-2-yl)methyl dihydrogen triphosphate](/img/structure/B12842216.png)
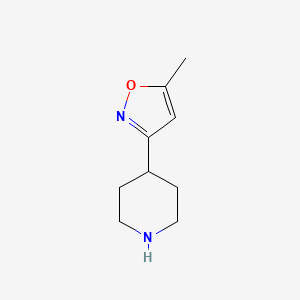
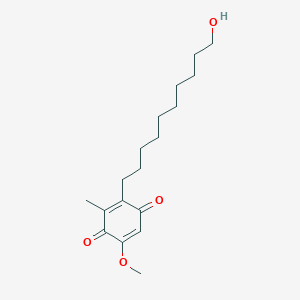
![Methyl-[5-(5-methylthiophen-2-yl)-[1,3,4]oxadiazol-yl]-amine](/img/structure/B12842235.png)

![(2S,3S,4S,5R,6R)-6-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12842248.png)
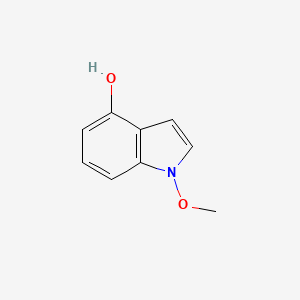
![7-Bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12842253.png)

